An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethanethiol Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethanethiol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
2-Aminoethanethiol hydrochloride, commonly known as cysteamine hydrochloride, is a molecule of significant interest in pharmaceutical and biomedical research. Its dual functionality, arising from the presence of a primary amine and a reactive thiol group, underpins its diverse applications, from the treatment of nephropathic cystinosis to its use as a mucolytic and radioprotective agent. A thorough understanding of its physicochemical properties is paramount for formulation development, stability assessment, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-aminoethanethiol hydrochloride, supported by experimental methodologies and field-proven insights.
Chemical Identity and Molecular Structure
2-Aminoethanethiol hydrochloride is the hydrochloride salt of 2-aminoethanethiol (cysteamine). The presence of the hydrochloride salt enhances the stability and handling of the otherwise readily oxidizable free base.
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IUPAC Name: 2-aminoethane-1-thiol hydrochloride[1]
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Synonyms: Cysteamine hydrochloride, 2-Mercaptoethylamine hydrochloride[2]
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CAS Number: 156-57-0[1]
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Molecular Formula: C₂H₈ClNS[1]
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Molecular Weight: 113.61 g/mol
The molecular structure consists of a two-carbon backbone with a terminal thiol (-SH) group and a terminal amino (-NH₂) group. In the hydrochloride salt, the amino group is protonated.
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-aminoethanethiol hydrochloride is presented in the table below, followed by a detailed discussion of each parameter.
| Property | Value | References |
| Appearance | White to light yellow crystalline powder or crystals | [1][2] |
| Melting Point | 66 - 71 °C | [3][4] |
| Solubility | Very soluble in water and ethanol. | [3] |
| pKa (of Cysteamine) | pKa₁ (Thiol): ~8.2 - 8.6, pKa₂ (Amine): ~10.3 - 10.8 | |
| Hygroscopicity | Hygroscopic | [3] |
Appearance and Organoleptic Properties
2-Aminoethanethiol hydrochloride typically presents as a white to off-white or light yellow crystalline powder.[1][2] It is known to possess a characteristic, often described as unpleasant, sulfurous odor. This is an important consideration for formulation development, particularly for oral dosage forms where taste and smell masking may be necessary.
Melting Point
The melting point of 2-aminoethanethiol hydrochloride is consistently reported in the range of 66°C to 71°C.[3][4] This relatively low melting point has implications for manufacturing processes, such as milling and blending, where heat generation should be controlled to prevent melting or sintering of the powder.
Solubility
2-Aminoethanethiol hydrochloride exhibits high solubility in polar protic solvents. It is described as being "very soluble" in water and ethanol.[3] This high aqueous solubility is advantageous for the development of oral solutions and parenteral formulations.
The causality behind this experimental choice lies in its ability to determine the thermodynamic equilibrium solubility, providing a definitive value for a saturated solution at a given temperature.
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Preparation of Saturated Solution: Add an excess amount of 2-aminoethanethiol hydrochloride to a known volume of the solvent (e.g., purified water, ethanol) in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure equilibrium is reached.
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Equilibration: Place the vials in a constant temperature shaker or water bath set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the solute in the solution remains constant.
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Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to permit the undissolved solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase from the supernatant.
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Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent. Analyze the concentration of 2-aminoethanethiol hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility from the concentration of the diluted sample, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Dissociation Constant (pKa)
The pKa values of the ionizable groups in a molecule are critical for predicting its behavior in different pH environments, which in turn influences its solubility, absorption, and interaction with biological targets. For 2-aminoethanethiol hydrochloride, the relevant pKa values are those of the thiol and the amino groups of the parent compound, cysteamine.
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pKa₁ (Thiol group): The pKa of the thiol group is reported to be in the range of approximately 8.2 to 8.6.
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pKa₂ (Amino group): The pKa of the amino group is reported to be in the range of approximately 10.3 to 10.8.
This indicates that at physiological pH (~7.4), the amino group will be predominantly protonated (cationic), while the thiol group will be largely in its neutral, protonated form. The ionization state significantly impacts the molecule's reactivity, particularly the nucleophilicity of the thiol group, which increases with deprotonation at higher pH.
Potentiometric titration is a robust and widely accepted method for determining pKa values. The principle is to monitor the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
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Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[5]
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Sample Preparation: Prepare a solution of 2-aminoethanethiol hydrochloride of a known concentration (e.g., 0.01 M) in purified water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride can be added.
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Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated combined pH electrode and the tip of a burette containing the titrant (e.g., 0.1 M NaOH).
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Titration Procedure: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
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Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a molecule with two ionizable groups, two inflection points will be observed. The pKa can be determined from the midpoint of the buffer regions.[5]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Stability Profile
The stability of 2-aminoethanethiol hydrochloride is a critical consideration due to the inherent reactivity of the thiol group. It is susceptible to degradation under various conditions, which can impact its potency and potentially lead to the formation of undesirable impurities.
Hygroscopicity
2-Aminoethanethiol hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property necessitates careful handling and storage in a dry environment to prevent physical changes such as deliquescence and to minimize moisture-mediated degradation.
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. This provides a detailed moisture sorption-desorption profile.
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Sample Preparation: Place a small, accurately weighed amount of 2-aminoethanethiol hydrochloride (typically 5-15 mg) onto the DVS sample pan.
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Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity) until a stable weight is achieved. This establishes the dry mass of the sample.
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Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of mass change is below a defined threshold. The mass of the sample is continuously recorded.
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Desorption Isotherm: Following equilibration at the highest RH, the humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.
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Data Analysis: The change in mass at each RH step is used to calculate the percentage of water sorbed. The data is plotted as % mass change versus % RH to generate the sorption and desorption isotherms. The shape of the isotherm and the extent of water uptake provide a comprehensive understanding of the material's hygroscopic nature.
Chemical Stability and Degradation Pathways
The primary degradation pathway for 2-aminoethanethiol hydrochloride is the oxidation of the thiol group to form the disulfide dimer, cystamine. This oxidation is readily catalyzed by the presence of oxygen and metal ions. The stability is also influenced by pH, with the rate of oxidation generally increasing at alkaline pH where the more nucleophilic thiolate anion is present.
Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The rationale for the choice of stressors is to mimic the conditions the drug substance may encounter during its shelf life and to accelerate its degradation.
A typical forced degradation study for 2-aminoethanethiol hydrochloride would include the following conditions:
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Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
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Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature. Elevated temperatures should be used with caution due to the increased rate of oxidation at higher pH.
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Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Exposure of the solid drug substance to elevated temperatures (e.g., 60°C, 80°C).
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Photolytic Degradation: Exposure of the solid drug substance and its solution to a combination of UV and visible light, as per ICH Q1B guidelines.
The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6][7]
Synthesis and Purification
A common synthetic route to 2-aminoethanethiol hydrochloride involves the reaction of 2-aminoethanol with hydrobromic acid, followed by cyclization with sulfuric acid and carbon disulfide, and subsequent hydrolysis with hydrochloric acid.[3] Purification is typically achieved through recrystallization from a suitable solvent such as ethanol.
Analytical Methods for Purity and Stability Assessment
A robust, stability-indicating analytical method is crucial for the quality control of 2-aminoethanethiol hydrochloride. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose.
The method must be capable of separating 2-aminoethanethiol from its primary degradation product, cystamine, as well as any other potential impurities. Due to the polar nature of these compounds, ion-pairing agents are often added to the mobile phase to improve retention and peak shape on a C18 column.
Conclusion
The physicochemical properties of 2-aminoethanethiol hydrochloride, particularly its high solubility, dual ionizable groups, and susceptibility to oxidative degradation, are key factors that govern its formulation, stability, and therapeutic application. A comprehensive understanding and characterization of these properties, utilizing the experimental methodologies outlined in this guide, are essential for the successful development of safe and effective drug products containing this important active pharmaceutical ingredient.
References
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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